2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]

Polymer chemistry Cross-coupling Network polymers

Choose this monomer for its unique spiro[cyclopropane-1,9'-fluorene] core. The non-planar geometry suppresses aggregation for stable blue OLED emission. The 2,7-dibromo groups enable polymerization (Yamamoto/Suzuki), while the pendant vinyl group allows thermal crosslinking or post-functionalization. This dual reactivity is absent in generic fluorenes, making it essential for fabricating robust, multilayer PLEDs via solution processing.

Molecular Formula C17H12Br2
Molecular Weight 376.1 g/mol
CAS No. 951884-03-0
Cat. No. B1386788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]
CAS951884-03-0
Molecular FormulaC17H12Br2
Molecular Weight376.1 g/mol
Structural Identifiers
SMILESC=CC1CC12C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br
InChIInChI=1S/C17H12Br2/c1-2-10-9-17(10)15-7-11(18)3-5-13(15)14-6-4-12(19)8-16(14)17/h2-8,10H,1,9H2
InChIKeyLZJYNJKWXMMBDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene] (CAS 951884-03-0): Technical and Procurement Overview for Research Buyers


2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene] (CAS 951884-03-0) is a C17H12Br2 spirocyclic aromatic building block that incorporates both vinyl and dibromo functionalities onto a rigid spiro[cyclopropane-1,9'-fluorene] scaffold. It is supplied as a research-grade monomer and intermediate, typically at 95% purity [1]. The compound's structure is characterized by a fluorene core fused to a cyclopropane ring via a shared spiro carbon, with bromine atoms at the 2' and 7' positions of the fluorene moiety and a vinyl group attached to the cyclopropane ring . This combination of structural features differentiates it from simpler fluorene monomers and positions it as a specialized building block for advanced organic electronics and polymer chemistry applications [2].

Why Generic Fluorene Monomers Cannot Substitute 2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene] in Advanced Material Synthesis


Substituting this compound with generic 2,7-dibromofluorene, 9,9-dialkyl-2,7-dibromofluorene, or simple 2-vinylfluorene fails to replicate the three-dimensional structural and functional profile required for specific high-performance material applications. The spirocyclopropane core introduces a rigid, non-planar geometry that fundamentally alters molecular packing and intermolecular interactions relative to planar fluorene analogs . This spiro-configuration is critical for achieving the desired morphological stability and suppressing detrimental aggregation or excimer formation in solid-state devices [1]. Furthermore, the simultaneous presence of two bromine atoms and a vinyl group provides orthogonal reactivity handles for both cross-coupling polymerization (via the bromines) and subsequent crosslinking or post-functionalization (via the vinyl group) [2]. Mono-functional or purely dibromo analogs lack this dual-reactivity capacity, which is essential for constructing crosslinked polymer networks or multi-step synthetic sequences [3].

Quantitative Differentiation Guide for 2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene] (CAS 951884-03-0)


Dual Orthogonal Reactivity: Combined Aryl Bromide and Vinyl Functionalities for Stepwise Polymer Construction

This compound uniquely combines two 2,7-dibromo sites (typical for Yamamoto or Suzuki polycondensation) and a single vinyl group on the spirocyclopropane ring. In contrast, standard fluorene monomers like 2,7-dibromo-9,9-dialkylfluorene lack the vinyl handle for secondary crosslinking without separate end-capping steps [1]. This dual functionality allows for sequential orthogonal reactions: first, polymerization via the aryl bromides to form the conjugated backbone, and second, crosslinking or post-functionalization via the vinyl group to create insoluble networks [2].

Polymer chemistry Cross-coupling Network polymers

Spirocyclic 3D Architecture: Suppression of Intermolecular Aggregation vs. Planar 9,9-Dialkylfluorene Analogs

The spiro[cyclopropane-1,9'-fluorene] core provides a rigid, three-dimensional, non-planar geometry that reduces detrimental π-π stacking and excimer formation compared to planar 9,9-dialkylfluorene units . While specific quantitative PLQY data for this exact compound are not available in the literature, studies on structurally analogous spiro-cycloalkyl-functionalized polyfluorenes demonstrate enhanced spectral and thermal stabilities directly attributable to this 3D architecture [1].

OLED materials Solid-state morphology Aggregation quenching

Microwave-Assisted Polymerization Potential: Leveraging Bromine Handles for High Molecular Weight Polyfluorenes

The 2,7-dibromo substitution pattern on the fluorene core is well-established for Ni(0)-catalyzed Yamamoto polycondensation to produce high molecular weight polyfluorenes. Studies on 9,9-di-n-octyl-2,7-dibromofluorene demonstrate that microwave irradiation significantly accelerates polymerization, yielding Mw = 24,200 in 180 minutes compared to Mw = 12,800 after 24 hours under conventional heating [1]. While direct data for this specific spiro-monomer are unavailable, its identical 2,7-dibromo substitution pattern enables similar microwave-assisted polymerizations, offering a faster route to high molecular weight spiro-polyfluorenes compared to conventional heating methods.

Polymer synthesis Microwave chemistry Conjugated polymers

Purity and Supply Specifications: Commercially Available Research-Grade Monomer

2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene] is commercially available from multiple reputable suppliers (e.g., AKSci, Santa Cruz Biotechnology, Aladdin, CymitQuimica) with a specified minimum purity of 95% . The compound is provided as a research-grade building block, often stabilized with TBC (tert-butylcatechol) to prevent premature vinyl polymerization during storage . This is a critical specification for procurement, as unstabilized vinyl monomers can undergo unwanted oligomerization, reducing effective monomer concentration and compromising subsequent polymerization experiments.

Chemical procurement Quality control Research materials

Optimal Application Scenarios for 2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene] Based on Evidence-Driven Differentiation


Synthesis of Crosslinkable Polyfluorene Networks for Solution-Processed OLEDs

This monomer is ideally suited for the one-pot synthesis of crosslinkable polyfluorenes. The 2,7-dibromo groups undergo Ni(0)-mediated Yamamoto or Pd-catalyzed Suzuki polycondensation to form the conjugated polyfluorene backbone, while the pendant vinyl group on the spirocyclopropane ring enables subsequent thermal crosslinking (e.g., at 175–200 °C) to create insoluble, robust polymer networks [1]. This dual reactivity allows for the fabrication of multilayer OLED devices via solution processing, where the crosslinked layer remains intact during the deposition of subsequent layers, a key advantage over non-crosslinkable polyfluorenes [2].

Precursor for Spiro-Polyfluorenes with Enhanced Morphological Stability

The spiro[cyclopropane-1,9'-fluorene] core provides a non-planar, three-dimensional geometry that, when incorporated into a polyfluorene backbone, disrupts interchain π-π stacking. This structural feature is specifically beneficial for blue-emitting OLED materials, as it suppresses the formation of low-energy excimers that otherwise redshift emission and reduce color purity [3]. Researchers aiming to develop stable, pure-blue polymer light-emitting diodes (PLEDs) should consider this monomer as a building block to enhance the spectral and thermal stability of their active layer [4].

Building Block for Post-Functionalized Conjugated Polymers

Beyond direct polymerization, the vinyl group serves as a versatile handle for post-polymerization modification. For example, the vinyl moiety can undergo thiol-ene click chemistry to graft functional side chains onto pre-formed polyfluorenes, or participate in Heck coupling reactions to introduce additional π-conjugated segments [5]. This orthogonal reactivity makes the monomer a strategic choice for creating libraries of functionalized conjugated polymers from a single parent polymer backbone, enabling rapid optimization of material properties for specific device applications [6].

Monomer for Microwave-Accelerated Polymer Synthesis

For research groups utilizing microwave reactors for polymer synthesis, this monomer offers a pathway to significantly accelerate the production of spiro-polyfluorenes. Class-level evidence from 9,9-dialkyl-2,7-dibromofluorenes demonstrates that microwave irradiation can increase molecular weight (e.g., from Mw 12,800 to 24,200) while reducing reaction time from 24 hours to under 3 hours [7]. This monomer's identical 2,7-dibromo substitution pattern makes it directly amenable to these accelerated protocols, offering a high-throughput route to advanced spiro-conjugated polymers for materials screening and optimization [8].

Technical Documentation Hub

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